molecular formula C10H14N2OS B1307535 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide CAS No. 588696-80-4

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide

Cat. No. B1307535
CAS RN: 588696-80-4
M. Wt: 210.3 g/mol
InChI Key: APDQSPXWVVODJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives can involve multiple steps and different starting materials. For instance, a novel liquid crystal core unit based on 5,6-dihydro-4H-cyclopenta[b]thiophene was synthesized in four steps, leading to mesogens with high birefringence and large dielectric anisotropy . Another synthesis approach involved the reaction of 5,6-dilithioacenaphthene with a rhodium complex to produce a cycloheptatrienone flanked by acenaphtho groups . Additionally, cyclization via isocyanate was used to synthesize derivatives of benzo[5,6]cyclohepta[1,2-b]thiophene . These methods highlight the versatility in synthesizing thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and applications. X-ray crystallography was used to determine the structure of a synthesized cycloheptatrienone derivative . Density functional theory calculations suggested that the combination of thiophene and cyclopentane in the liquid crystal core unit increased the height/width ratio and linearity of the mesogens, which can stabilize the liquid crystal phase . The structural confirmation of newly synthesized thiophene derivatives was also achieved using IR, ^1H NMR, MS spectral data, and elemental analysis .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to produce new compounds with potential applications. For example, the one-pot synthesis of methyl-5,6,7,8-tetrahydrodinaphtho[1,2-b:2',1'-d]thiophenes involved bromination and sulfurization, followed by dehydrogenation to yield dinaphtho[b,d]thiophenes . The reaction mechanisms and intermediates, such as 1,4-dithiine, are also discussed in the context of these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of the 5,6-dihydro-4H-cyclopenta[b]thiophene core unit resulted in increased birefringence and dielectric anisotropy, which are desirable properties for liquid crystals . The pharmacological properties of thiophene derivatives were also explored, with some compounds showing high antiarrhythmic, serotonin antagonist, and antianxiety activities, which were confirmed through pharmacological screenings .

Scientific Research Applications

Antitumor Applications

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide has been explored for its potential in antitumor activity. A study synthesized various derivatives of this compound and tested their antitumor efficacy. Among these compounds, some exhibited broad-spectrum antitumor activity and moderate selectivity toward colon cancer cell lines. Molecular modeling and pharmacophore prediction methods were employed to study the antitumor activity of these compounds (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Antiparasitic Activity

Research into tricyclic compounds related to 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene has shown their potential in antiparasitic activities. The synthesis of these compounds from 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one and benzosuberone and their subsequent biological testing for antiparasitic activities highlight their potential use in this area (De et al., 2009).

Safety and Hazards

The compound is considered an irritant . As with all chemicals, it should be handled with appropriate safety measures.

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c11-12-10(13)9-6-7-4-2-1-3-5-8(7)14-9/h6H,1-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDQSPXWVVODJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392779
Record name 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588696-80-4
Record name 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Reactant of Route 4
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide
Reactant of Route 6
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.